molecular formula C44H80NO8P B1264327 [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1264327
M. Wt: 782.1 g/mol
InChI Key: LPDGUCIMNBNWEJ-BXZVQSHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are major components of biological membranes and play a crucial role in cell signaling and metabolism. This specific compound consists of a glycerol backbone with a phosphorylcholine head group and two fatty acid chains: one with three cis double bonds (9Z, 12Z, 15Z) and the other with one cis double bond (9Z).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process can be summarized as follows:

    Esterification: Glycerol is esterified with linolenic acid (18:3(9Z,12Z,15Z)) and oleic acid (18:1(9Z)) in the presence of a catalyst such as sulfuric acid.

    Phosphorylation: The resulting diglyceride is then phosphorylated using phosphoryl chloride in the presence of a base like pyridine.

    Choline Addition: Finally, choline is added to the phosphorylated diglyceride to form the phosphatidylcholine.

Industrial Production Methods

Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans, followed by purification processes like chromatography. Enzymatic methods using phospholipase D can also be employed to catalyze the transphosphatidylation of phosphatidylcholine from other phospholipids.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and lysophosphatidylcholine.

    Substitution: The phosphorylcholine head group can be substituted with other groups through transphosphatidylation reactions.

Common Reagents and Conditions

    Oxidation: Oxygen or reactive oxygen species (ROS) in the presence of metal catalysts like iron or copper.

    Hydrolysis: Phospholipase A2 or phospholipase D enzymes under physiological conditions.

    Substitution: Phospholipase D in the presence of alcohols or other nucleophiles.

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and lysophosphatidylcholine.

    Substitution: Phosphatidyl derivatives with different head groups.

Scientific Research Applications

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

    Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

Mechanism of Action

The effects of [(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also modulate the activity of membrane-bound enzymes and receptors. The compound’s antioxidant properties help protect cells from oxidative stress by scavenging reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    PC(183(9Z,12Z,15Z)/180): Similar structure but with a saturated fatty acid chain.

    PC(183(9Z,12Z,15Z)/182(9Z,12Z)): Contains two polyunsaturated fatty acid chains.

    PC(181(9Z)/181(9Z)): Contains two monounsaturated fatty acid chains.

Uniqueness

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of one highly unsaturated fatty acid chain and one monounsaturated fatty acid chain. This specific structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and enhanced antioxidant capacity compared to other phosphatidylcholines with different fatty acid compositions.

Properties

Molecular Formula

C44H80NO8P

Molecular Weight

782.1 g/mol

IUPAC Name

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-23,42H,6-7,9,11-13,15,17-19,24-41H2,1-5H3/b10-8-,16-14-,22-20-,23-21-/t42-/m1/s1

InChI Key

LPDGUCIMNBNWEJ-BXZVQSHESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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